

Ine-963 absorption, distribution, metabolism, and excretion (ADME) profile

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Compound of Interest		
Compound Name:	Ine-963	
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Ine-963: A Comprehensive ADME Profile for Drug Development Professionals

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of a Promising Antimalarial Candidate

Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole derivative developed by Novartis, has emerged as a potent and fast-acting blood-stage antimalarial agent with the potential for a single-dose cure for uncomplicated malaria.[1][2][3] Its preclinical development has demonstrated a promising efficacy and safety profile, making a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics crucial for its continued clinical development. This guide provides a detailed technical overview of the ADME properties of Ine-963, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways to support researchers, scientists, and drug development professionals.

Absorption

Ine-963 exhibits moderate to good oral bioavailability across multiple preclinical species. In vivo pharmacokinetic studies have demonstrated that the absorption is moderate to slow, with time to maximum concentration (Tmax) ranging from 4 to 24 hours.[4] The crystalline formate-salt of **Ine-963** was utilized in these oral preclinical studies.[5]



Key Physicochemical and In Vitro Absorption Data

Parameter	Value	Species/System
Permeability (Papp A → B)	9.9 x 10 ⁻⁶ cm/s	MDCK-LE Cells
Efflux Ratio (B-A/A-B)	11.8	MDR1-MDCK Cells
рКа	4.0, 8.7	-
log D (pH 7.4)	3.1	-
Aqueous Solubility	0.0002 mg/mL	Water
Solubility in FaSSIF (pH 6.5)	1.3 mg/mL	Fasted State Simulated Intestinal Fluid
Solubility in SGF (pH 2.0)	>2 mg/mL	Simulated Gastric Fluid

In Vivo Oral Bioavailability

Species	Dose (mg/kg, p.o.)	Bioavailability (%)
Mouse	Not Specified	47
Rat	10	39
Dog	Not Specified	74

Experimental Protocols

In Vitro Permeability: The permeability of **Ine-963** was assessed using Madin-Darby Canine Kidney-Low Efflux (MDCK-LE) and multidrug resistance protein 1 (MDR1)-MDCK cell monolayers. These assays are standard methods to evaluate the potential for passive diffusion and active transport across the intestinal epithelium.

In Vivo Bioavailability: Pharmacokinetic studies were conducted in mice, rats, and dogs. While specific strains were not detailed in the available literature, these studies involved oral administration of a crystalline formate-salt of **Ine-963**. Blood samples were collected at various time points and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the plasma concentration of **Ine-963** and calculate pharmacokinetic parameters, including bioavailability.



Distribution

Ine-963 is characterized by a high volume of distribution (Vss) in preclinical species, suggesting extensive tissue distribution.[4] This is consistent with its high plasma protein binding of over 99% across all tested species, including humans.[5]

Kev Distribution Parameters

Parameter	Mouse	Rat	Dog	Human
Volume of Distribution (Vss; L/kg)	7.0	8.3	6.3	7.2 (Predicted)
Plasma Protein Binding (%)	>99	>99	>99	>99

Experimental Protocols

In Vivo Volume of Distribution: The volume of distribution was determined from the in vivo pharmacokinetic studies in mice, rats, and dogs following intravenous administration of **Ine-963**. Plasma concentration-time data were analyzed using non-compartmental methods to calculate Vss.

Plasma Protein Binding: The extent of plasma protein binding was determined using in vitro equilibrium dialysis or a similar standard method with plasma from mice, rats, dogs, and humans.

Metabolism

The metabolism of **Ine-963** is characterized by low hepatic turnover. In vitro studies using liver microsomes and hepatocytes from multiple species, including humans, have shown low intrinsic clearance.[5] This low clearance contributes to the long half-life of the compound.

The primary metabolic pathways for **Ine-963** have been identified as hydroxylation and demethylation. In long-term incubations with primary hepatocyte co-cultures, hydroxylation of the isopropyl moiety was observed as a metabolic pathway.[5]



In Vitro Metabolic Stability

System	Mouse	Rat	Dog	Human
Microsomal Clearance (CLint; μL/min/mg)	<25	29	<25	25.4
Hepatocyte Clearance (CLint; µL/min/10 ⁶ cells)	Not Available	7.1	<4	<4

Experimental Protocols

Microsomal Stability: The metabolic stability of **Ine-963** was evaluated in liver microsomes from mice, rats, dogs, and humans in the presence of NADPH. The disappearance of the parent compound over time was monitored by LC-MS/MS to calculate the intrinsic clearance.

Hepatocyte Stability: Cryopreserved primary hepatocytes from rats, dogs, and humans were used to assess the metabolic stability of **Ine-963**. To overcome the low turnover of the compound, a long-term incubation of up to 168 hours was performed using a co-culture of primary hepatocytes with non-parenchymal stromal cells.[5] Metabolite identification was carried out using high-resolution mass spectrometry.

Metabolic Pathway of Ine-963

Caption: Primary metabolic pathways of **Ine-963** identified in vitro.

Excretion

Detailed information regarding the excretion of **Ine-963**, including the routes and extent of elimination of the parent drug and its metabolites, is not extensively described in the currently available public literature. Further studies, such as mass balance studies, would be required to fully characterize the excretion profile of **Ine-963**.

In Vivo Pharmacokinetics and Human Prediction



Ine-963 exhibits a long half-life across preclinical species, which is a desirable characteristic for a potential single-dose therapy.[1][2] The low clearance and high volume of distribution contribute to this extended half-life.

Preclinical In Vivo Pharmacokinetic Parameters

Parameter	Mouse	Rat	Dog
Clearance (CL; mL/min/kg)	4.0	5.9	5.4
Half-life (t½; h)	22.5	20.4	15.1

Predicted Human Pharmacokinetics

Due to the under-prediction of in vivo clearance from in vitro systems, allometric scaling based on in vivo data from mice, rats, and dogs was used to predict the human pharmacokinetic parameters.[5]

Parameter	Predicted Human Value
Clearance (CL)	1.6 mL/min/kg
Volume of Distribution (Vss)	7.2 L/kg
Half-life (t½)	~60 h
Oral Bioavailability	~70%

Experimental Protocols

In Vivo Pharmacokinetics: Studies were conducted in mice, rats, and dogs with both intravenous and oral administration of **Ine-963**. Blood samples were collected at serial time points, and plasma concentrations were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Human Pharmacokinetic Prediction: Allometric scaling, a method that relates pharmacokinetic parameters across species based on body weight, was employed to predict human clearance



and volume of distribution. The Wajima method was then used to generate a predicted human intravenous time-concentration profile, and a gut absorption, transit, and emptying (ACAT) model was used to predict the oral pharmacokinetic profile.[5]

In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for preclinical pharmacokinetic studies and human prediction.

Drug-Drug Interaction Potential

Ine-963 displays minimal potential for cytochrome P450 (CYP) inhibition, with IC50 values for the major isoforms being in the micromolar range, suggesting a low risk of clinically significant drug-drug interactions mediated by CYP inhibition.

In Vitro CYP Inhibition

CYP Isoform	IC50 (μM)
2C9	4.5
2C19	5.4
2B6	6.0
2C8	8.5
Other Isoforms	>20

Conclusion

Ine-963 demonstrates a favorable ADME profile in preclinical studies, characterized by good oral absorption, extensive tissue distribution, low metabolic clearance leading to a long half-life, and a low potential for CYP-mediated drug-drug interactions. These properties support its development as a single-dose curative therapy for uncomplicated malaria. While further investigation into the excretion pathways of Ine-963 is warranted for a complete ADME characterization, the existing data provide a strong foundation for its continued clinical evaluation. The predicted human pharmacokinetic profile is encouraging and will be further refined as data from ongoing clinical trials become available.



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